2,6-Dichloro-1,7-naphthyridine
Overview
Description
2,6-Dichloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms
Mechanism of Action
Target of Action
Naphthyridines, in general, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple cellular targets .
Mode of Action
Naphthyridines are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific and differential functionalization of the naphthyridine core leads to specific activity .
Biochemical Pathways
Naphthyridines are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Naphthyridines, in general, have been found to exhibit a variety of biological activities, suggesting they induce a range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or van der Waals forces .
Molecular Mechanism
It is known that naphthyridines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1,7-naphthyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dichloropyridine with suitable reagents under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide. The reaction mixture is then heated to facilitate cyclization, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-1,7-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation can be achieved using oxidizing agents such as potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures. These reactions typically require catalysts such as palladium complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Cross-Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted naphthyridine, while cross-coupling with an aryl halide can produce an aryl-substituted naphthyridine.
Scientific Research Applications
2,6-Dichloro-1,7-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the design of anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into biological pathways and mechanisms.
Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activity and applications in medicinal chemistry.
1,6-Naphthyridine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
2,7-Dichloro-1,5-naphthyridine: A closely related compound with chlorine atoms at different positions, affecting its reactivity and applications.
Uniqueness
2,6-Dichloro-1,7-naphthyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of chlorine atoms at the 2 and 6 positions allows for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry and drug design.
Properties
IUPAC Name |
2,6-dichloro-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-2-1-5-3-8(10)11-4-6(5)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSKFSYPNOCOSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CN=C(C=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575353 | |
Record name | 2,6-Dichloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93493-69-7 | |
Record name | 2,6-Dichloro-1,7-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93493-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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